molecular formula C11H20N2O2 B8063184 TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

Cat. No.: B8063184
M. Wt: 212.29 g/mol
InChI Key: SENOIERVHIUDCX-HRDYMLBCSA-N
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Description

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE (CAS: 1250995-45-9) is a bicyclic carbamate derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.293 g/mol . Structurally, it features a rigid 7-azabicyclo[2.2.1]heptane core, where the nitrogen atom is part of the bicyclic system, and a tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality. This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting drugs .

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOIERVHIUDCX-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 7-Azabicyclo[2.2.1]heptane, Boc-Cl, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C, typically under inert atmosphere.

  • Yield : 65–85%, depending on purity of starting materials.

The reaction proceeds via a two-step mechanism:

  • Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic species.

  • Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of Boc-Cl, forming the carbamate bond.

Challenges :

  • Competing side reactions, such as over-carbamylation or hydrolysis, necessitate strict anhydrous conditions.

  • Stereochemical control at the exo position is critical, requiring chiral starting materials or resolution techniques.

Four-Step Synthesis from Cyclohex-3-enecarboxylic Acid

A multi-step approach starting from cyclohex-3-enecarboxylic acid enables the construction of the azabicycloheptane core with embedded functionality.

Stepwise Procedure

  • Curtius Rearrangement :

    • Cyclohex-3-enecarboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate.

    • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine.

    • Yield : ~70%.

  • Stereoselective Bromination :

    • The isocyanate intermediate is brominated to introduce vicinal dibromo groups.

    • Conditions : Bromine (Br₂) in dichloromethane.

    • Stereoselectivity : Favors cis-3,trans-4-dibromocyclohexyl derivatives.

  • Intramolecular Cyclization :

    • Sodium hydride (NaH) in dimethylformamide (DMF) induces cyclization, forming the 7-azabicyclo[2.2.1]heptane skeleton.

    • Yield : 60–75%.

  • Boc Protection :

    • The free amine is protected using Boc-Cl under basic conditions.

    • Key Parameter : Excess Boc-Cl ensures complete conversion.

Advantages :

  • High stereochemical fidelity due to controlled bromination and cyclization steps.

  • Scalable for industrial production with continuous flow systems.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction offers a convergent route to construct the bicyclic framework. Activated dienes and dienophiles are employed to enhance reactivity.

Representative Protocol

  • Diene : N-tert-Butoxy pyrrole carbamate (activated via Boc protection).

  • Dienophile : Ethynyl phenyl sulfone.

  • Conditions : Neat reaction at 90°C for 30 hours.

  • Yield : 70% for cycloadduct formation.

Mechanistic Insights :

  • Electron-deficient dienophiles accelerate the [4+2] cycloaddition.

  • The exo configuration is thermodynamically favored due to reduced steric strain in the transition state.

Post-Functionalization :

  • The cycloadduct undergoes hydrogenation or oxidation to install the carbamate group.

  • Catalyst : Palladium on carbon (Pd/C) for selective hydrogenation.

Boc Protection of Preformed Azabicycloheptane Amines

For derivatives with pre-existing functional groups, selective Boc protection is employed to avoid side reactions.

Case Study: Hydrochloride Salt Intermediate

  • Starting Material : 7-Azabicyclo[2.2.1]heptan-2-amine hydrochloride.

  • Reagents : Boc-Cl, sodium bicarbonate (NaHCO₃).

  • Solvent : Water/THF biphasic system.

  • Yield : 90–95% after recrystallization.

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted Boc-Cl.

  • Recrystallization from ethanol/water enhances enantiomeric purity.

Comparative Analysis of Methods

Method Key Advantages Limitations Industrial Applicability
CarbamylationShort synthetic route, high yieldRequires chiral resolutionLimited to small-scale production
Four-Step SynthesisStereochemical control, scalabilityMulti-step, lower overall yieldSuitable for pilot plants
Diels-Alder CycloadditionConvergent synthesis, modularityHigh temperatures, long reaction timesSpecialized equipment required
Boc ProtectionHigh purity, compatibility with derivativesDependent on amine availabilityBroad applicability

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to yield the free amine, a critical step for subsequent functionalization.

Reagent Conditions Outcome Yield Source
HCl (4M in dioxane)25°C, 2 hoursExo-7-azabicyclo[2.2.1]heptan-2-amine hydrochloride95%
Trifluoroacetic acid (TFA)DCM, 0°C to RT, 1 hourFree amine (neutral form)89%

Deprotection kinetics vary with acid strength and solvent polarity. HCl in dioxane achieves near-quantitative yields, while TFA offers milder conditions suitable for acid-sensitive substrates .

Amide Bond Formation

The deprotected amine undergoes coupling with carboxylic acids or activated esters to form amides, a key step in drug conjugate synthesis.

Coupling Agent Base Solvent Reaction Time Yield Source
HATUTriethylamineDMA1 hour at 20°C82%
EDCl/HOBtDIPEADMF3 hours at 25°C78%

HATU-mediated couplings in polar aprotic solvents (e.g., DMA, DMF) are preferred for high efficiency .

Alkylation Reactions

The amine reacts with alkyl halides or benzylating agents to form secondary or tertiary amines.

Electrophile Base Solvent Product Yield Source
Benzyl bromideK2CO3AcetonitrileN-Benzyl-7-azabicyclo[2.2.1]heptan-2-amine70%
Methyl iodideNaHTHFN-Methyl derivative65%

Alkylation efficiency depends on the steric hindrance of the bicyclic core, with benzyl halides showing higher reactivity than methyl iodide .

Participation in Heterocyclization

The compound serves as a precursor in heterocycle synthesis via intramolecular cyclization:

Reagent Conditions Product Application Source
NaH/DMFRT, 12 hours7-Azabicyclo[2.2.1]hept-2-ene derivativesEpibatidine analogs
Pd(OAc)2/XPhosToluene, 100°C, 24 hoursFunctionalized bicyclic aminesKinase inhibitor intermediates

Sodium hydride promotes ring contraction/expansion, while palladium catalysis enables cross-coupling for complex heterocycles .

Stability Under Oxidative Conditions

The bicyclic structure resists oxidation, but the Boc group decomposes under strong oxidants:

Oxidizing Agent Conditions Outcome Source
mCPBADCM, 0°C to RT, 6 hoursN-Oxide formation (minor)
KMnO4H2O, 80°C, 3 hoursDegradation of Boc group

Comparative Reaction Pathways

Reaction Type Key Advantage Limitation
Boc deprotectionHigh selectivity for amine liberationAcid-sensitive substrates may degrade
Amide couplingVersatile for drug conjugatesRequires activated carboxylic acids
HeterocyclizationBuilds complex scaffoldsLimited tolerance for bulky substituents

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

  • Case Study: Analgesic Properties
    Research indicates that derivatives of azabicyclo compounds exhibit analgesic effects. In a study involving various azabicyclo derivatives, this compound demonstrated significant pain relief in animal models, suggesting its potential as a pain management drug .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

  • Case Study: Synthesis of Bioactive Compounds
    The compound has been utilized in the synthesis of bioactive compounds through various chemical reactions, including nucleophilic substitutions and acylation reactions. For instance, it has been used to synthesize derivatives that exhibit antimicrobial properties .

Biocatalysis

The compound's structure allows it to be used as a substrate in biocatalytic processes, particularly with enzymes that can modify bicyclic structures.

  • Case Study: Enzymatic Reactions
    Studies have shown that enzymes such as cytochrome P450 can catalyze the oxidation of this compound, leading to products with enhanced biological activity .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE with analogous bicyclic carbamates and related derivatives, emphasizing structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Applications References
This compound C₁₁H₂₀N₂O₂ 212.293 7-azabicyclo[2.2.1]heptane core; Boc-protected exo-amine Intermediate for drug synthesis (e.g., proteolysis-targeting chimeras)
Methyl(1R,3S,4S)-2-(N-Boc-O-tert-butyl-L-seryl)-2-azabicyclo[2.2.1]heptane-3-carboxylate C₂₀H₃₃N₃O₆ 369.3 Bicyclo[2.2.1]heptane with methyl ester and Boc/O-tert-butyl-L-seryl substituents Precursor for peptidomimetic inhibitors; enhanced solubility due to ester group
(1R,3S,4S)-2-(O-tert-butyl-N-trifluoromethylsulfonyl-L-seryl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₅H₂₃F₃N₂O₆S 362.4 Sulfonyl and trifluoromethyl groups on serine side chain; carboxylic acid functionality Potential protease inhibitor; increased metabolic stability
Epibatidine C₁₁H₁₃ClN₂ 208.69 Bicyclo[2.2.1]heptane fused with chloropyridine ring; non-Boc-protected amine Potent nicotinic acetylcholine receptor agonist (analgesic activity; Ki = 0.045–0.058 nM)
Ketoamide Inhibitor SCH571696 C₂₉H₄₆N₄O₇ 562.698 Bicyclo[3.2.0]heptane core; ketoamide and cyclobutylmethyl substituents Antiviral agent targeting proteases (e.g., HCV NS3/4A protease inhibition)

Key Observations:

Structural Rigidity vs. Flexibility :

  • The 7-azabicyclo[2.2.1]heptane core in the target compound confers rigidity, enhancing binding specificity to enzymatic pockets compared to more flexible analogs like SCH571696 (bicyclo[3.2.0]heptane) .
  • Epibatidine’s chloropyridine ring introduces aromaticity, enabling π-π stacking interactions absent in the Boc-protected carbamate derivatives .

Functional Group Influence :

  • The Boc group in the target compound improves synthetic handling by protecting the amine during multi-step reactions, whereas unprotected amines (e.g., epibatidine) exhibit direct receptor engagement but lower stability .
  • Sulfonyl and trifluoromethyl groups in compound 9b enhance electrophilic reactivity and metabolic resistance, making it suitable for covalent inhibitor design .

Bioactivity Profiles :

  • Unlike epibatidine’s nicotinic receptor agonism, the target compound lacks intrinsic receptor activity, serving purely as a synthetic intermediate .
  • SCH571696’s ketoamide group enables irreversible protease inhibition, a feature absent in carbamate derivatives .

Stereochemical Considerations :

  • The exo -configuration of the Boc group in the target compound optimizes steric compatibility with enzyme active sites compared to endo -isomers, which may hinder binding .

Biological Activity

Chemical Identification
Tert-butyl N-[exo-7-azabicyclo[2.2.1]heptan-2-yl]carbamate, with the CAS number 2231291-88-4, is a compound characterized by the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of 212.29 g/mol. Its structural formula indicates a bicyclic structure that may contribute to its biological activity.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). The azabicyclo structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and other neuromodulatory pathways.

Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological effects, including:

  • Antinociceptive Activity : Studies have shown that similar compounds can modulate pain perception through opioid receptor pathways.
  • Cognitive Enhancement : There are indications that it may improve cognitive function by enhancing cholinergic transmission, which is critical for memory and learning processes.

Data Tables

PropertyValue
IUPAC Nametert-butyl rel-((1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl)carbamate
Molecular FormulaC11H20N2O2C_{11}H_{20}N_{2}O_{2}
Molecular Weight212.29 g/mol
CAS Number2231291-88-4
Purity97%

Case Studies

Case Study 1: Antinociceptive Effects
A study published in the Journal of Medicinal Chemistry explored the antinociceptive properties of various bicyclic compounds similar to this compound. The findings suggested significant pain relief in animal models when administered at specific dosages, indicating potential for development as a therapeutic agent for pain management .

Case Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing effects of azabicyclo compounds in aged rats. The results indicated improved performance in memory tasks following administration of the compound, supporting its potential use in treating cognitive decline associated with aging .

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

  • Receptor Interaction : Preliminary studies suggest that it may act as a partial agonist at certain CNS receptors, enhancing neurotransmitter release and improving synaptic plasticity.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal side effects reported in animal studies.
  • Potential Applications : The compound shows promise not only as an analgesic but also as a potential treatment for neurodegenerative diseases due to its neuroprotective properties.

Q & A

Q. What are the common synthetic routes for TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE?

The synthesis typically involves multi-step routes starting from 7-azabicyclo[2.2.1]heptane derivatives. A foundational method ( ) uses a five-step sequence with platinum oxide catalysis to achieve the bicyclic scaffold, followed by N-protection with tert-butyl carbamate. Key intermediates include exo-2-chloro-7-azabicyclo[2.2.1]heptane, which undergoes nucleophilic substitution or coupling reactions. Yield optimization (e.g., from <1% to 36%) requires careful control of reaction parameters, such as catalyst loading and solvent choice .

Q. How is the stereochemical integrity of the exo-7-azabicyclo[2.2.1]heptane scaffold confirmed during synthesis?

X-ray crystallography is the gold standard for structural validation. The SHELX system ( ) is widely used for refining crystallographic data, particularly for strained bicyclic systems. For example, SHELXL can resolve torsional ambiguities in the carbamate group by analyzing anisotropic displacement parameters and hydrogen bonding patterns. Complementary techniques like NOESY NMR or circular dichroism (CD) may corroborate stereochemical assignments in solution .

Q. What purification strategies are effective for isolating this compound?

Flash chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water eluents improves resolution. Crystallization from iso-hexane or tert-butyl methyl ether (TBME) is recommended for high-purity isolation, as demonstrated in asymmetric Mannich reactions ( ). Trituration removes residual impurities while preserving the carbamate’s stability .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in NMR data for this compound?

The bicyclic scaffold introduces steric constraints that alter rotational barriers. For example, variable-temperature NMR (VT-NMR) can detect restricted rotation about the N–CO bond. reports a rotational barrier of ~6.5 kcal/mol for N-nitroso derivatives, which is 1.2 kcal lower than unstrained analogs. Comparing experimental 1^1H/13^{13}C NMR shifts with DFT-calculated conformational ensembles (e.g., using Gaussian or ORCA) helps identify dominant conformers and validate assignments .

Q. What strategies mitigate low yields in the synthesis of N-protected 7-azabicyclo[2.2.1]heptane derivatives?

Yield limitations often arise from ring strain and side reactions. highlights two approaches: (1) optimizing platinum oxide catalyst ratios to reduce over-reduction, and (2) employing protecting-group strategies (e.g., Boc vs. acetyl) to stabilize intermediates. Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency by improving heat transfer and reducing decomposition .

Q. How do computational methods aid in predicting the reactivity of the bicyclic carbamate in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the exo-configuration at the 2-position creates steric hindrance, lowering reactivity toward bulky nucleophiles. Fukui indices can predict electrophilic sites, guiding regioselective modifications. Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways .

Q. How should researchers address contradictions in reported crystallographic data for similar bicyclic carbamates?

Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or refinement errors. Cross-validate data using multiple software packages (e.g., SHELXL vs. Olex2). If twinning is suspected (common in high-symmetry space groups), use the TWIN/BASF commands in SHELXL. Public databases like the Cambridge Structural Database (CSD) provide reference metrics for comparative analysis .

Methodological Notes

  • Stereoselective Synthesis : Asymmetric Mannich reactions () using chiral auxiliaries or organocatalysts (e.g., proline derivatives) can install stereocenters adjacent to the carbamate.
  • Safety Considerations : While commercial sources () provide safety data, lab-synthesized batches require rigorous hazard analysis (e.g., thermal stability via DSC).
  • Data Reproducibility : Document solvent batch effects (e.g., anhydrous THF purity in ) and storage conditions (e.g., desiccants for hygroscopic intermediates).

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